Product packaging for 3-Fluorophenol(Cat. No.:CAS No. 372-20-3)

3-Fluorophenol

Cat. No.: B1196323
CAS No.: 372-20-3
M. Wt: 112.1 g/mol
InChI Key: SJTBRFHBXDZMPS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

3-Fluorophenol, also known as this compound, is a useful research compound. Its molecular formula is C6H5FO and its molecular weight is 112.1 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 87078. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H5FO B1196323 3-Fluorophenol CAS No. 372-20-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-fluorophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5FO/c7-5-2-1-3-6(8)4-5/h1-4,8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJTBRFHBXDZMPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70190684
Record name 3-Fluorophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70190684
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

112.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Colorless liquid with an odor like phenol; mp = 12-14 deg C; [Alfa Aesar MSDS]
Record name 3-Fluorophenol
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/10751
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Vapor Pressure

1.19 [mmHg]
Record name 3-Fluorophenol
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/10751
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

CAS No.

372-20-3
Record name 3-Fluorophenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=372-20-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Fluorophenol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000372203
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-FLUOROPHENOL
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87078
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-Fluorophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70190684
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-fluorophenol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.006.135
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 3-FLUOROPHENOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T7OMA38487
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Academic Research Context and Significance

Historical Perspectives in Fluorinated Organic Chemistry Research

The field of organofluorine chemistry, which deals with organic compounds containing carbon-fluorine bonds, predates the isolation of elemental fluorine itself. nih.govwikipedia.orgjst.go.jp The first reported synthesis of an organofluorine compound occurred in 1835 when Dumas and Peligot prepared fluoromethane. wikipedia.org Alexander Borodin further advanced the field in 1862 by pioneering a halogen exchange method, synthesizing benzoyl fluoride (B91410) from benzoyl chloride and potassium bifluoride. wikipedia.org The isolation of elemental fluorine was achieved by Henri Moissan in 1886 through the electrolysis of anhydrous hydrogen fluoride. nih.govlew.ro

Early attempts at direct fluorination with elemental fluorine were often violent and resulted in decomposed products, highlighting the challenges associated with controlling fluorine's reactivity. nih.govlew.ro Significant progress in synthesizing fluoroaromatic compounds came with the development of the Balz-Schiemann reaction by G. Balz and G. Schiemann in 1927, which involved the decomposition of diazonium salts in the presence of fluoroboric acid. nih.govjst.go.jp Another crucial method, nucleophilic halogen exchange from chlorine to fluorine using potassium fluoride, was reported by H.B. Gottlieb in 1936. nih.govjst.go.jp

The industrial application and academic interest in fluorine chemistry dramatically expanded during World War II, driven by the need for uranium hexafluoride (UF₆) in the Manhattan Project for uranium isotope separation. nih.govlew.ropurdue.edu This period spurred the large-scale production of elemental fluorine and the development of new fluorination techniques. nih.govpurdue.edu Subsequently, the nonflammability and non-toxicity of chlorofluorocarbons (CFCs) led to their widespread use as refrigerants in the 1920s and 1930s, further cementing the industrial importance of organofluorine compounds. wikipedia.org The development of easy-to-use fluorine-introducing reagents has been essential for the popularization and advancement of organofluorine chemistry. tcichemicals.com

Contemporary Research Significance of 3-Fluorophenol in Chemical Sciences

In contemporary chemical sciences, this compound serves as a highly versatile aromatic compound and a crucial building block for the synthesis of a diverse array of more complex molecular structures. chemimpex.comguidechem.comxdbiochems.com Its utility spans several key research areas:

Pharmaceutical Synthesis: this compound is a valuable intermediate in the development and production of various pharmaceutical compounds. chemimpex.comguidechem.comxdbiochems.comsmolecule.com The incorporation of fluorine can enhance drug efficacy by influencing properties such as hydrophobicity, lipophilicity, and metabolic stability, which are critical for drug disposition and interaction with biological targets. xdbiochems.comannualreviews.orgnih.gov For example, it has been used in the synthesis of regorafenib, a medication for cancer treatment. smolecule.com

Agrochemical Development: This compound plays a significant role in the formulation of agrochemicals, including herbicides and pesticides, contributing to improved crop protection. chemimpex.comxdbiochems.comsmolecule.com

Materials Science: this compound is explored in the creation of advanced materials, such as polymers and resins. The fluorine atom's presence can alter intermolecular interactions, thermal stability, and optical properties, leading to materials with enhanced chemical resistance, hydrophobicity, and UV absorption. chemimpex.comxdbiochems.com

Organic Synthesis and Analytical Chemistry: As a fundamental reagent, this compound facilitates innovative research and development in organic chemistry by participating in electrophilic aromatic substitution reactions. chemimpex.comguidechem.comxdbiochems.com Its modified reactivity, due to the meta-fluorine substituent, makes it amenable to the introduction of various functional groups onto the aromatic ring. xdbiochems.com It is also employed in analytical techniques for the detection and quantification of compounds. chemimpex.com

Environmental Biotechnology: Research has also explored the biodegradation of this compound. Studies have investigated its degradation by activated sludge and its removal efficiency by microalgae like Chlorella pyrenoidosa, indicating potential applications in pollution remediation. smolecule.commdpi.com

Positioning within Phenolic Compound Research Frameworks

This compound's positioning within phenolic compound research frameworks is defined by the unique influence of the fluorine substituent on the phenol's properties and reactivity. The fluorine atom, being the most electronegative element, significantly alters the electron distribution within the phenolic ring, impacting its nucleophilicity and acidity. xdbiochems.comtandfonline.com

The inductive effect of fluorine generally leads to a decrease in the pKa of phenolic compounds, making them more acidic. annualreviews.orgtandfonline.comstackexchange.com While ortho-fluorine substitution has a more pronounced effect on pKa reduction, meta-fluoro substitutions, as seen in this compound, also contribute to altered acidity. annualreviews.orgstackexchange.com For instance, the pKa of phenol (B47542) is 9.81, and while 2,6-difluoro substitution can reduce it to 7.12, the effect of a single meta-fluorine is also notable. chemicalbook.comannualreviews.orgstackexchange.com

The presence of fluorine can influence the reactivity of the phenolic group in various reactions. For example, a fluorine atom ortho to a phenolic group can increase its reactivity as a nucleophile in methylation and glucuronidation reactions. annualreviews.orgtandfonline.com In the context of fluoroalkylation reactions, fluorine substitution can dramatically influence the chemical outcome, sometimes leading to new reactivities not observed with non-fluorinated counterparts. rsc.org

Conformational isomerism in phenol derivatives, including this compound, is also a subject of extensive spectroscopic study. Research using techniques like IR-UV ion-dip spectroscopy and density functional theory calculations has investigated the syn and anti conformers of this compound, revealing conformer-specific bands and providing insights into their vibrational modes. rsc.orgrsc.org Comparative studies with other monofluorophenols (2-fluorophenol and 4-fluorophenol) highlight site-specific fluorine substitution effects on excited-state dynamics, including absorption and fluorescence spectra. acs.org These studies contribute to a deeper understanding of how the position of a halogen atom influences the fundamental chemical and physical characteristics of phenolic compounds. rsc.org

Synthetic Methodologies and Mechanistic Investigations for 3 Fluorophenol

Established Synthetic Pathways for 3-Fluorophenol Production

Two primary established routes for the synthesis of this compound involve diazotization-based methods starting from aminophenol derivatives and hydrolysis-based methods beginning with fluoroaniline (B8554772) derivatives.

A significant and widely utilized method for producing this compound is through the diazotization of m-aminophenol. This process involves converting the amino group of m-aminophenol into a diazonium salt, which is then subjected to fluorination.

The general mechanism involves the reaction of m-aminophenol with a diazotizing agent, such as potassium nitrite (B80452) (KNO₂) or sodium nitrite (NaNO₂), in the presence of a strong acid like anhydrous hydrofluoric acid (HF). The reaction is typically carried out in an organic solvent. The resulting diazonium salt is unstable and decomposes, releasing nitrogen gas and allowing the fluorine from the hydrofluoric acid to substitute at the aromatic ring, yielding this compound. The use of anhydrous hydrofluoric acid is a key aspect of this synthesis.

One patented method specifies the diazotization of m-aminophenol with potassium nitrite in fluorobenzene (B45895) at a controlled temperature of -5°C, followed by thermal decomposition at 65°C to yield this compound. Another variation involves performing the fluoro-substitution reaction in an organic solvent using a quantitative amount of anhydrous hydrofluoric acid and KNO₂ as the diazotization reagent. This approach is noted for being cost-effective due to the use of inexpensive m-aminophenol as the starting material.

Table 1: Critical Parameters for Diazotization-Fluorination of m-Aminophenol
ParameterValue/ConditionSource
Starting Materialm-Aminophenol
Diazotizing AgentPotassium Nitrite (KNO₂)
Fluorinating AgentAnhydrous Hydrofluoric Acid
SolventFluorobenzene
Diazotization Temp.-5°C ± 2°C
Decomposition Temp.65°C

An alternative established pathway to this compound involves the diazotization of 3-fluoroaniline (B1664137) followed by hydrolysis. This method is recognized for its operational simplicity and high yields, which can reach up to 81%, without the need for specialized equipment.

The process begins with the diazotization of 3-fluoroaniline using a diazotizing agent like sodium nitrite in an acidic medium, typically sulfuric acid, at low temperatures (e.g., -5°C). The resulting diazonium salt is then hydrolyzed, often in the presence of a copper sulfate (B86663) catalyst at elevated temperatures (90-160°C), to produce this compound. The final product is then collected via distillation.

However, a significant drawback of this route is the higher market price of the starting material, 3-fluoroaniline, compared to m-aminophenol. Additionally, the generation of phenol-containing wastewater from the diazotization reaction presents environmental challenges.

Table 2: Reaction Conditions for Hydrolysis of 3-Fluoroaniline
ParameterValue/ConditionSource
Starting Material3-Fluoroaniline
Diazotizing AgentSodium Nitrite
AcidSulfuric Acid
Diazotization Temp.-5°C
Hydrolysis Temp.90-160°C
CatalystCopper Sulfate
Reported Yield75-81%

Diazotization-Based Routes from Aminophenol Derivatives

Selective Fluorination Strategies and Methodological Advancements

Recent advancements in synthetic chemistry have focused on developing more selective and efficient methods for introducing fluorine into aromatic systems. These strategies are crucial for overcoming challenges associated with regioselectivity and harsh reaction conditions often encountered in traditional fluorination methods.

One area of progress is the use of electrophilic fluorinating agents. Reagents like Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) have been employed for the regioselective fluorination of phenol (B47542) derivatives. For instance, the reaction of 4-(hydroxymethyl)phenol with Selectfluor® in acetonitrile (B52724) achieves fluorination at the 3-position. The choice of solvent is critical, as acetonitrile helps to dissolve the fluorinating agent and stabilize reaction intermediates.

Transition metal-catalyzed reactions have also emerged as a powerful tool for selective C-H fluorination. Palladium-catalyzed methods, for example, have been developed for the direct fluorination of aromatic ketones. These methods often utilize directing groups to achieve high regioselectivity. While not directly applied to this compound synthesis in the provided context, these advancements in C-H functionalization represent a significant methodological leap that could be adapted for this purpose.

Another innovative approach involves the dearomatization of phenols via I(I)/I(III) catalysis-based fluorination. This method allows for the para-selective introduction of a fluorine atom to generate fluorinated cyclohexadienones. Although this results in a non-aromatic product, it showcases a novel strategy for selective fluorination of phenolic compounds.

Furthermore, the development of novel reagents for nucleophilic aromatic substitution (SNAr) reactions has expanded the toolkit for synthesizing fluoroaromatics. The deoxyfluorination of phenols using reagents like PhenoFluorMix™ offers a practical method for converting phenols into aryl fluorides.

Table 3: Modern Selective Fluorination Reagents
Reagent ClassExample ReagentApplicationSource
ElectrophilicSelectfluor®Regioselective fluorination of phenols
ElectrophilicN-Fluoropyridinium saltsFluorination of aromatic compounds
NucleophilicPhenoFluorMix™Deoxyfluorination of phenols
ElectrophilicXenon DifluorideSelective fluorination of protected phenols

Optimization of Reaction Conditions and Process Efficiency in this compound Synthesis

Optimizing reaction conditions is paramount for enhancing the efficiency, yield, and safety of this compound synthesis, particularly in industrial settings. Research has focused on fine-tuning parameters for both the diazotization and hydrolysis routes.

In the hydrolysis of 3-fluoroaniline, temperature control is a critical factor influencing product yield. Studies have shown that the optimal hydrolysis temperature is between 130-135°C; temperatures below 120°C or above 150°C lead to a decrease in yield. The molar ratios of reactants are also crucial. For the diazotization step, an optimized molar ratio of 3-fluoroaniline to sulfuric acid to sodium nitrite is reported as 1:3-7:1-1.2. For the subsequent hydrolysis, the molar ratio of 3-fluoroaniline to sulfuric acid to copper sulfate is optimized at 1:1.2-1.7:0.4-1.2.

For the diazotization route from m-aminophenol, a key optimization is the use of an organic solvent like toluene (B28343) or fluorobenzene. This allows for the recovery and reuse of the solvent, which alleviates the environmental burden. The quantitative use of anhydrous hydrofluoric acid also helps to reduce the environmental pressure associated with its recovery. The reaction temperature for diazotization is tightly controlled at -5°C ± 2°C, and the subsequent thermal decomposition is carried out at 65°C to ensure efficient conversion.

Table 4: Optimized Parameters for this compound Synthesis Routes
Synthesis RouteParameterOptimized Value/ConditionImpact on EfficiencySource
Hydrolysis of 3-FluoroanilineHydrolysis Temperature130-135°CMaximizes product yield
Hydrolysis of 3-FluoroanilineMolar Ratios (Diazotization)1 : 3-7 : 1-1.2 (Aniline:H₂SO₄:NaNO₂)Optimizes reagent use and yield
Diazotization of m-AminophenolSolventToluene or FluorobenzeneAllows for solvent recovery and reuse
Diazotization of m-AminophenolDiazotization Temperature-5°C ± 2°CControls reaction selectivity

Green Chemistry Approaches in this compound Synthesis

In recent years, there has been a growing emphasis on developing more environmentally benign synthetic methods, and the production of this compound is no exception. Green chemistry principles are being applied to minimize waste, reduce the use of hazardous substances, and improve energy efficiency.

A notable green approach in the synthesis of this compound from m-aminophenol involves the use of an organic solvent that can be recovered and reused. This significantly reduces the environmental impact associated with solvent waste. Furthermore, by using a precise, quantitative amount of anhydrous hydrofluoric acid rather than a large excess, the environmental pressure related to the recovery of this corrosive and hazardous reagent is lessened. The use of solid potassium nitrite (KNO₂) as the diazotizing agent also contributes to a greener process by avoiding the large volumes of aqueous waste that would be generated if an aqueous solution of the reagent were used.

The development of catalytic systems is a cornerstone of green chemistry. While not yet applied to the industrial synthesis of this compound, research into palladium-catalyzed C-H fluorination reactions points towards future possibilities for more atom-economical and selective syntheses. Such methods could potentially replace traditional multi-step routes that generate significant waste.

The investigation of alternative, less hazardous fluorinating agents is another active area of research. While powerful, reagents like anhydrous HF pose significant handling risks. The development of solid, stable, and selective fluorinating agents like Selectfluor® aligns with green chemistry principles by offering safer handling and often milder reaction conditions.

Chemical Reactivity and Transformation Mechanisms of 3 Fluorophenol

Photochemical Degradation and Advanced Oxidation Processes

Aqueous Photolysis Product Identification and Fluorine Fate

The aqueous photolysis of 3-fluorophenol (PubChem CID: 9743) has been a subject of environmental studies to understand the fate of fluorine in such compounds. Research indicates that for fluorophenols, including this compound, the primary photoproduct observed under a variety of aqueous conditions is fluoride (B91410) (F⁻). These conditions typically encompass different pH levels (e.g., pH 5, pH 7, pH 10) and the presence of reactive species such as hydrogen peroxide (H₂O₂) or sulfite (B76179) (SO₃²⁻) .

The identification and quantification of these photoproducts, particularly fluoride, are often achieved using advanced analytical techniques such as ¹⁹F-NMR spectroscopy, chromatography, and mass spectrometry . This allows for the tracking of fluorine's fate and the establishment of complete fluorine mass balances during degradation processes .

It is important to differentiate the photolytic behavior of aryl-fluorine (Ar–F) motifs like that in this compound from aryl-trifluoromethyl (Ar–CF₃) motifs. While Ar–F compounds predominantly yield fluoride upon photolysis, Ar–CF₃ model compounds can lead to the formation of trifluoroacetic acid (TFA) and other organofluorine products, especially when the trifluoromethyl group is in the para position . For this compound, the defluorination to inorganic fluoride is a key aspect of its environmental transformation . Additionally, this compound has been observed to degrade into 3-fluorocatechol (B141901) and other smaller organic molecules through photolysis .

Mechanism Elucidation under Various Environmental Conditions

The mechanisms governing the degradation of this compound under environmental conditions are complex and influenced by several factors. The photolysis rates of fluorophenols, including this compound, are notably pH-dependent, with generally faster degradation rates observed under more alkaline conditions (e.g., pH 10) . This pH dependency suggests that the deprotonated phenolic species, the phenolate, plays a role in the photodegradation mechanism, potentially undergoing ring condensation processes that can lead to the formation of either fluoride or other organofluorine compounds .

The efficiency of direct photolysis is also influenced by the specific light source used . The degradation pathways and the resulting products for this compound can be intricate, highlighting the challenges in fully elucidating its environmental fate . In its crystalline state, the hydroxyl hydrogen atom of this compound is involved in hydrogen bonding, which can influence its structural stability and reactivity in various environments .

Electrophilic and Nucleophilic Aromatic Substitution Reactions

The chemical structure of this compound (PubChem CID: 9743) dictates its reactivity in aromatic substitution reactions.

Nucleophilic Aromatic Substitution (SNAr): Phenols, including fluorophenols, are generally considered electron-rich, which typically renders them "prohibitively electron-rich" for direct nucleophilic aromatic substitution (SNAr) reactions. This is due to the high kinetic barriers associated with the dearomatization step required for such reactions . However, recent advancements in synthetic chemistry have explored strategies to overcome this limitation. One such approach involves the transient transformation of the phenol (B47542) into its corresponding phenoxyl form through reversible oxidation. In this phenoxyl radical form, the oxygen radical acts as a potent electron-withdrawing group, significantly enhancing the electrophilicity of the aromatic ring and enabling efficient SNAr reactions with polar nucleophiles . This radical-mediated strategy provides a pathway for nucleophilic substitution where halogen atoms, such as fluorine, can be replaced by other nucleophiles .

Hydrogen Bond Formation and Intermolecular Interactions

This compound exhibits notable characteristics concerning hydrogen bond formation and intermolecular interactions. In its crystalline state, this compound is unique in forming a hydrogen-bonded chain along a 2₁ screw axis . This type of arrangement is typically observed in smaller alcohols, but in the case of this compound, it appears to be stabilized by intermolecular C—H⋯F hydrogen-bond formation . The hydroxyl hydrogen atom of this compound is directly involved in these hydrogen bonding interactions within the crystal structure .

The presence of the fluorine atom in this compound can also influence the broader intermolecular interactions within materials, affecting properties such as thermal stability and optical characteristics . The ability of fluorine to act as a hydrogen-bond acceptor has been a subject of discussion, but compelling experimental evidence now supports its involvement in weak intramolecular and intermolecular hydrogen bonds . Techniques such as ¹⁹F NMR and ¹H NMR titrations are instrumental in characterizing and quantifying the strengths of these weak hydrogen bonds . In the crystalline phase, this compound molecules adopt a non-planar cis conformation and engage in OH⋯OH hydrogen bonds, forming chains . The phenomenon of intermolecular hydrogen bonding in phenols is well-established and can be detected through changes in various physical properties, including melting points, solubilities, dipole moments, and spectral effects .

Advanced Spectroscopic Characterization and Computational Chemistry of 3 Fluorophenol

Conformational Analysis and Isomerism Studies

3-Fluorophenol (3FP) exhibits conformational isomerism due to the orientation of its hydroxyl (-OH) group relative to the fluorine atom on the benzene (B151609) ring. This leads to the existence of two stable conformers, which have been the subject of extensive spectroscopic and computational investigation.

This compound exists as two planar conformers: the syn conformer (also referred to as cis), where the hydroxyl group is directed toward the fluorine atom, and the anti conformer (or trans), where it points away. The planarity of these conformers has been confirmed by microwave spectroscopy, which shows a small inertia defect.

Numerous theoretical and experimental studies have been conducted to determine the relative stability of these two isomers. Computational methods, including Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2), consistently indicate that the anti conformer is the more stable of the two. However, the energy difference between the syn and anti forms is remarkably small. This slight energy gap allows for the presence and detection of both conformers in the gas phase, where they exist in nearly equal populations. Microwave spectroscopy has been successfully used to detect both rotamers in the gas phase. Assuming a Boltzmann distribution, the population ratio of trans (anti) to cis (syn) has been estimated to be approximately 57% to 43% at room temperature. The greater stability of the anti conformer is attributed to more favorable hyperconjugative interactions.

Table 1: Calculated and Experimental Energy Differences Between Anti (trans) and Syn (cis) Conformers of this compound

MethodEnergy Difference (kJ mol⁻¹)More Stable Conformer
DFT/MP2 calculations< 0.84Anti (trans)
Far-infrared spectroscopy1.01Anti (trans)
Microwave spectroscopy1.10Anti (trans)

This table presents the small energy difference between the two conformers of this compound as determined by various methods, consistently showing the anti (trans) form to be slightly more stable.

The hydroxyl torsional mode is of particular interest as it directly relates to the conformational isomerism. Early vapor-phase IR absorption studies observed a separation of the OH torsional band for 3FP, suggesting that the frequency of this mode is conformer-specific. Recent conformer-resolved infrared spectra, obtained using techniques like IR-UV ion-dip spectroscopy, have provided more precise assignments. These studies have led to a reversal of the previous assignments for the 311 and 319 cm⁻¹ bands for the conformers of this compound. In a nitrogen matrix, both the more stable trans (anti) and the higher-energy cis (syn) conformers have been observed using infrared spectroscopy. In contrast, only the trans conformer was detected in an argon matrix.

Table 2: Selected Experimental Conformer-Specific Vibrational Frequencies (cm⁻¹) for this compound

Vibrational ModeAnti-3FP (cm⁻¹)Syn-3FP (cm⁻¹)
Out-of-plane C-H bend763773
Out-of-plane C(2)-H bend863839
In-plane bend/C-O stretch1257 / 12931251 / 1299
C-C stretch14741488
C-C stretch14351442

This table, based on data from gas-phase IR-UV ion-dip spectroscopy , highlights some of the distinct vibrational frequencies that differentiate the anti and syn conformers of this compound.

The interconversion between the syn and anti conformers of this compound can occur through rotation of the hydroxyl group. The energy barriers for this isomerization have been calculated to be between 14.3 and 16.5 kJ mol⁻¹. Besides thermal conversion over this barrier, quantum mechanical tunneling and vibrationally-induced changes have been identified as important mechanisms for interconversion.

Studies on matrix-isolated this compound have provided direct evidence for such processes. It was found that exposing a cryogenic nitrogen matrix containing both conformers to the broadband infrared radiation from the spectrometer's Globar source alters the conformational populations. This demonstrates a vibrationally-induced conformational change. This phenomenon allowed for the reliable distinction and unequivocal vibrational identification of each conformer by comparing spectra collected under different irradiation conditions.

Mechanistic insights into the conformational isomerism also address the quantum tunneling of the hydrogen atom. For the cis-to-trans isomerization in a nitrogen matrix, the tunneling rate constant has been estimated to be on the order of 10⁻⁴ s⁻¹. The low conformational isomerization barrier makes this compound an ideal system for experiments aimed at directly observing isomerization dynamics. While direct observation of tunneling in 3FP itself is a subject of ongoing research, studies on closely related molecules, such as 3-fluoro-2-hydroxyphenylnitrene, have demonstrated that H-atom tunneling can be switched on through selective vibrational excitation of a specific conformer.

Infrared and Far-Infrared Spectroscopy of Conformers

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

NMR spectroscopy, particularly utilizing the fluorine-19 nucleus, serves as a powerful tool for studying this compound in various chemical environments.

The ¹⁹F nucleus is an excellent probe for NMR spectroscopy due to its 100% natural abundance, spin of ½, and high sensitivity. The chemical shift of ¹⁹F is highly sensitive to its local electronic environment, making it a valuable tool for monitoring chemical reactions involving fluorinated compounds.

This compound has been used as a structural backbone for activatable ¹⁹F NMR probes designed to detect and monitor biomarkers associated with cellular senescence. In one such study, a probe based on this compound (ROS-3-F) was synthesized to detect reactive oxygen species (ROS). Upon reaction with H₂O₂, the probe releases free this compound, which is observed as a new, distinct peak in the ¹⁹F NMR spectrum. This change in the spectrum allows for the dynamic monitoring of the target biomarker.

Furthermore, ¹⁹F NMR has been effectively used to study the microbial degradation of fluorophenols. In experiments with purified enzymes, the conversion of various fluorophenols, including this compound, to their corresponding fluorocatechol and fluoromuconate metabolites was monitored by observing the appearance of new resonances in the ¹⁹F NMR spectrum. This technique provides an efficient method for elucidating metabolic pathways and identifying reaction products without the need for separation.

Table 3: ¹⁹F NMR Chemical Shifts for Reaction Monitoring

Compound/StateDescription¹⁹F Chemical Shift (ppm)
ROS-3-F ProbeUnreacted probe for ROS detectionNot specified
3-F-OH (this compound)Product after reaction with ROS-112.4
Gal-4-F-2-Cl ProbeUnreacted probe for β-gal detectionNot specified
4-F-2-Cl-OHProduct after reaction with β-gal-123.0

This table shows the distinct ¹⁹F NMR chemical shifts of a probe molecule and its product, this compound, demonstrating the principle of using ¹⁹F NMR for reaction monitoring.

Diffusion-Ordered Spectroscopy (DOSY) is an NMR technique that separates the signals of different molecules in a mixture based on their diffusion coefficients, which are related to their size and shape. This method is particularly useful for studying non-covalent molecular interactions.

The interaction between this compound and aggregates of the azo-dye sunset yellow has been investigated using diffusion NMR. By measuring the diffusion coefficient of this compound in solutions with varying concentrations of sunset yellow, researchers could probe the association between the small molecule and the larger aggregates. The results indicated that this compound molecules associate with the sunset yellow aggregates, spending a portion of their time bound to the aggregates and some time free in solution. The study suggested a change in how this compound binds to the aggregates as their concentration increases.

Additionally, advanced techniques like Matrix-Assisted DOSY (MAD) have been shown to be effective in differentiating between fluorophenol isomers in a mixture where their diffusion coefficients are very similar. By adding a matrix, such as a surfactant that forms micelles, the interactions of the isomers with the matrix cause their diffusion coefficients to diverge, allowing for their separation in the DOSY spectrum.

Spectral Analysis of Matrix-Isolated this compound

The study of this compound (mFP) isolated in cryogenic matrices, such as argon and nitrogen, provides a powerful method for detailed vibrational analysis and understanding conformational isomerism. In these inert environments, the interactions between molecules are minimized, allowing for the observation of sharp spectral features corresponding to individual conformers.

For this compound, two primary conformers exist, cis and trans, which differ by the orientation of the hydroxyl group relative to the fluorine atom. Theoretical calculations indicate a very small energy difference between these two rotamers, typically less than 0.84 kJ mol⁻¹, with the trans form being slightly more stable. This small energy gap allows for the presence of both conformers in the gas phase.

When isolated in a nitrogen matrix, both the trans and cis conformers of this compound have been experimentally observed using infrared (IR) spectroscopy. However, in an argon matrix, only the more stable trans conformer is typically detected. The stabilization of the higher-energy cis conformer in the nitrogen matrix is attributed to interactions with the matrix host.

The unequivocal vibrational identification of each conformer is achieved by comparing the experimental matrix-isolation IR spectra with computed spectra. For instance, in a nitrogen matrix, the populations of the conformers can be estimated by integrating the IR intensity of specific bands; a pair of bands at 1140 cm⁻¹ and 1129 cm⁻¹ have been assigned to the cis and trans conformers, respectively. Exposure of the cryogenic nitrogen matrix to the infrared spectrometer's Globar source can influence the conformational populations.

Furthermore, studies on O-H···π hydrogen-bonded complexes of fluorophenols with benzene in a matrix at 8 K have shown that while ring fluorine substitution has little effect on the monomer's O-H stretching frequency (νO-H), the complexation with benzene leads to significant shifts. These shifts in the phenolic νO-H correlate linearly with the aqueous phase acidity (pKa) of the phenols.

Mass Spectrometry for Product Identification and Reaction Pathway Elucidation

Mass spectrometry is a crucial analytical technique for identifying reaction products and elucidating the transformation pathways of this compound in various chemical and biological systems.

In studies of the photodegradation of fluorinated phenols, high-resolution mass spectrometry, often coupled with liquid chromatography (LC-MS/MS), is used to identify the resulting photoproducts. For instance, in the aqueous photolysis of this compound, mass spectrometry helps in tracking the formation of various organofluorine products and the ultimate mineralization to fluoride (B91410).

Time-of-flight mass spectrometry (TOF-MS) has been employed to study photochemical reactions in the gas phase. For example, upon multi-photon ionization of hydrogen-bonded dimers of this compound, mass spectrometry revealed the elimination of hydrogen fluoride (HF). While this reaction does not occur from the monomer of this compound, dimerization triggers the HF elimination pathway. The product ion resulting from this elimination is readily detected in the mass spectrum.

In the realm of biotranformation, gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) are used to identify metabolites when this compound is degraded by microorganisms. For example, when Pseudonocardia benzenivorans transforms this compound, both 3-fluorocatechol (B141901) and 4-fluorocatechol (B1207897) have been identified as key intermediates using these techniques.

Furthermore, IR-UV ion-dip spectroscopy, which utilizes mass spectrometry for detection, allows for the recording of conformer-specific infrared spectra. By tuning the UV laser to the specific electronic transition of a conformer and monitoring the ion signal, depletion spectra can be obtained, providing detailed vibrational information for each conformer.

Density Functional Theory (DFT) and Ab Initio Calculations

Computational chemistry, particularly Density Functional Theory (DFT) and ab initio methods, plays a pivotal role in complementing experimental studies of this compound by providing detailed insights into its structural, electronic, and reactive properties. These calculations are instrumental in predicting and interpreting spectroscopic data.

Vibrational Frequency Prediction and Assignment

DFT and ab initio calculations are extensively used to predict the vibrational frequencies of this compound and its conformers. These theoretical predictions are crucial for the assignment of experimental infrared (IR) and Raman spectra.

Calculations are typically performed using functionals like B3LYP in conjunction with basis sets such as 6-311++G(d,p) or def2-TZVP. The calculated harmonic frequencies are often scaled by an empirical factor (e.g., 0.985) to better match the anharmonic experimental frequencies. The resulting scaled stick spectra can then be convoluted with a Gaussian lineshape function to simulate the experimental spectrum.

The joint application of matrix-isolation infrared spectroscopy and computational vibrational spectroscopy has proven to be a highly accurate method for structural analysis. DFT calculations have also been used to study the vibrational spectra of fluorinated cyclohexadienones, potential photoproducts of this compound, with predicted νC=O modes aligning well with experimental observations.

Table 1: Comparison of Experimental and DFT-Calculated Vibrational Frequencies (cm⁻¹) for anti- and syn-3-Fluorophenol

Vibration Description anti-3FP (Experimental) anti-3FP (Calculated) syn-3FP (Experimental) syn-3FP (Calculated)
Out-of-plane C-H bend 763 773
Out-of-plane C(2)-H bend 863 839
In-plane bend/stretch 1257 1251
In-plane bend/stretch 1293 1299

Data sourced from recent gas-phase IR-UV ion-dip spectroscopy studies combined with DFT calculations.

Molecular Orbital and Reactivity Parameter Calculations

Molecular orbital calculations are fundamental to understanding the electronic structure and reactivity of this compound. These calculations provide insights into the distribution of electrons and the molecule's susceptibility to electrophilic or nucleophilic attack.

DFT methods, such as B3LYP with a 6-311G(d,p) basis set, are used to calculate various quantum chemical descriptors that quantify reactivity. These include:

Electronic Chemical Potential (μ): A measure of the escaping tendency of electrons.

Chemical Hardness (η): Resistance to change in electron distribution.

Global Electrophilicity Index (ω): A measure of the ability of a species to accept electrons.

Global Nucleophilicity Index (N): A measure of the ability of a species to donate electrons.

Calculations have shown that the optimized energy for m-fluorophenol is -406.60131757 a.u., which is lower than that of the ortho- and para-isomers, indicating its relative stability. The dipole moment, another important parameter derived from these calculations, reflects the charge distribution and can be used to understand intermolecular interactions.

Ionization Energy and Cationic State Characterization

Computational methods are essential for determining the ionization energy of this compound and characterizing its resulting cationic state. These calculations provide valuable data that supports and interprets experimental results from techniques like mass-analyzed threshold ionization (MATI) spectroscopy.

The adiabatic ionization energy (IE) is the energy required to remove an electron from the molecule in its ground vibrational state to form the cation, also in its ground vibrational state. DFT calculations using functionals like B3LYP and UB3LYP with appropriate basis sets (e.g., aug-cc-pvtz) are employed to predict the IE and the vibrational frequencies of the cationic ground state (D₀).

For example, calculations for 3-fluorobenzonitrile, a structurally similar molecule, determined the adiabatic IE to be 78,873 ± 5 cm⁻¹. Similar calculations for p-fluorophenol show that the IE is red-shifted compared to phenol (B47542), a trend correctly predicted by HF, B3LYP, and B3PW91 calculations.

Furthermore, electronic structure calculations are used to investigate the potential energy surfaces of the cation, which is critical for understanding its reactivity. In the case of the this compound dimer, calculations revealed high energy barriers for HF elimination in both the neutral S₁ and ionic D₀ states, suggesting that the dimer cation needs to absorb an additional photon for the reaction to occur. These calculations also proposed a rearrangement of the dimer cation geometry, involving a nucleophilic attack, to facilitate the reaction. The optimized geometries and vibrational features of the cation's ground state (D₀) and excited states are determined to aid in the assignment of complex vibronic spectra.

Table 2: Calculated Proton Affinities (kJ/mol) for Halogenated Phenols

Compound Calculated PA (kJ/mol) Experimental PA (kJ/mol)
2-Fluorophenol (B130384) 797 788
This compound 813 802
4-Fluorophenol (B42351) 787 776

Calculations performed at the B3LYP/6-31+G(d,p) + ZPE level.

Molecular Dynamics Simulations in Enzymatic Systems

Molecular dynamics (MD) simulations provide a computational lens to study the behavior of this compound within the dynamic environment of an enzyme's active site. These simulations can illuminate the specific interactions and conformational changes that govern enzymatic reactions.

The principles demonstrated in these quantum chemical calculations can be extended into full MD simulations to explore the conformational flexibility of the substrate and the enzyme, the role of water molecules in the active site, and the energy landscape of the reaction pathway. Such simulations are invaluable for understanding the fundamental aspects of enzyme activity and specificity towards fluorinated aromatic compounds.

Biochemical Interactions and Biological Pathway Modulation by 3 Fluorophenol

Enzymatic Activity Modulation and Inhibition Studies

The interaction of 3-fluorophenol with enzymes is a key area of its biochemical profile. Its structure makes it a candidate for interacting with enzyme active sites, potentially leading to inhibition or modulation of their catalytic function.

Cytochrome P450 (CYP) enzymes are fundamental to the metabolism of a wide variety of foreign compounds (xenobiotics), including many drugs. The strategic placement of fluorine atoms is a common tactic in medicinal chemistry to block metabolic sites on a drug molecule, thereby enhancing its stability and bioavailability.

Studies into the biological activity of this compound have indicated its potential to interact with and modulate the activity of CYP enzymes. However, the specific mechanisms governing this interaction, such as which CYP isozymes are affected or the nature of the binding (e.g., competitive, non-competitive, or mechanism-based inhibition), are not extensively detailed in available research. The typical catalytic function of a CYP enzyme involves oxygen activation and transfer, and the electronic nature of the substrate plays a crucial role in this process. In some cases, metabolism by a CYP enzyme can produce a reactive intermediate that binds irreversibly to the enzyme, causing long-lasting inactivation. Whether this compound acts as such a mechanism-based inhibitor has not been specifically documented.

As central players in Phase I metabolism, CYP enzymes are a major site of drug-drug interactions. A compound that inhibits or induces a specific CYP isozyme can significantly alter the metabolic clearance of other drugs that are substrates for that enzyme.

Given its potential interaction with the CYP system, this compound could theoretically influence drug metabolism pathways. For example, inhibition of a key drug-metabolizing enzyme by this compound could lead to reduced clearance and elevated plasma levels of co-administered drugs, increasing the risk of adverse effects. While the use of fluorination to improve metabolic profiles is well-established, specific studies detailing the impact of this compound on the metabolic pathways of other therapeutic compounds were not identified in the search results.

Cytochrome P450 Enzyme Interaction Mechanisms

Antimicrobial Property Investigations

Phenolic compounds are a well-known class of antimicrobial agents, and structural modifications such as halogenation can influence their potency. This compound has been noted for its potential antimicrobial activity. The standard benchmark for this activity is the Minimum Inhibitory Concentration (MIC), defined as the lowest concentration of a substance that prevents the visible in vitro growth of a microorganism.

While the biological activity of this compound is recognized, specific data on its MIC against a wide range of bacteria and fungi are not detailed in the available literature. Research on structurally related compounds, however, underscores the potential of the fluorophenol scaffold. For instance, the derivative 3-(aminomethyl)-4-fluorophenol (B12634283) has shown MIC values of 8–32 μg/mL against key bacterial species like Staphylococcus aureus and Escherichia coli. Furthermore, the ectomycorrhizal fungus Pisolithus tinctorius demonstrates tolerance to this compound at 0.45 mM and can metabolize it, suggesting a direct biological interaction.

Biotransformation by Plant Cell Cultures

Plants possess robust detoxification systems to handle xenobiotic compounds, often employing glycosylation to increase the polarity and reduce the toxicity of foreign molecules. This process, analogous to Phase II metabolism in animals, makes the compounds more water-soluble and allows for their storage in vacuoles.

Investigations using cell cultures of Nicotiana tabacum (tobacco) have confirmed that this compound undergoes biotransformation via glycosylation. When fed to the plant cells, this compound is converted to its corresponding glucoside.

The specific metabolite formed is 3-fluorophenyl β-glucoside, which was produced with a yield of 17%. This biotransformation pathway is noteworthy because it differs from that of its structural isomers. In the same experimental system, 2-fluorophenol (B130384) and 4-fluorophenol (B42351) were converted to both their β-glucosides and their β-gentiobiosides (a conjugate with a two-sugar unit). For this compound, however, only the formation of the single-sugar conjugate (β-glucoside) was detected.

Table 1: Biotransformation of this compound by Nicotiana tabacum Cell Cultures

Cellular Tolerance Mechanisms in Microorganisms

Microorganisms exposed to toxic chemicals like this compound must deploy defense mechanisms to survive. These tolerance strategies can involve enzymatic detoxification, metabolic reprogramming, and active removal of the toxic substance.

Detailed studies with the microalga Chlorella pyrenoidosa show it can tolerate this compound at concentrations up to 100 mg/L. The alga's tolerance is an active process involving the management of oxidative stress. Exposure to this compound leads to the enhanced activity of key antioxidant enzymes, including superoxide (B77818) dismutase (SOD) and catalase (CAT). These enzymes work to neutralize harmful reactive oxygen species (ROS) and limit cellular damage, as indicated by the management of malondialdehyde (MDA), a marker of lipid peroxidation.

Metabolomic studies further reveal that C. pyrenoidosa reprograms its metabolism to cope with the stress. This includes the upregulation of pathways such as glycerophospholipid metabolism to maintain cell membrane integrity, autophagy for cellular cleaning and protection, and the biosynthesis of glycosylphosphatidylinositol (GPI)-anchored proteins involved in cell repair and signaling.

Table 2: Biochemical Response of Chlorella pyrenoidosa to this compound Stress

Beyond algae, certain bacteria exhibit an even more profound tolerance mechanism: complete degradation. The bacterium Burkholderia fungorum FLU100 is capable of using this compound as its sole source of carbon and energy, mineralizing it completely. This metabolic pathway proceeds through the intermediate 3-fluorocatechol (B141901), which is then cleaved by a dioxygenase enzyme to form 2-fluoromuconate. This ability to break the stable carbon-fluorine bond and catabolize the entire molecule represents the ultimate form of cellular tolerance.

Compound Name Reference

Table 3: Compound Names Mentioned in the Article

Oxidative Stress Response: Superoxide Dismutase (SOD), Catalase (CAT), Malondialdehyde (MDA), Reactive Oxygen Species (ROS) Levels

Oxidative stress occurs from an imbalance between the production of reactive oxygen species (ROS) and the ability of a biological system to detoxify these reactive products. ROS, such as superoxide radicals and hydrogen peroxide, are highly reactive molecules that can damage cellular components like DNA, proteins, and lipids. To counteract this, organisms utilize antioxidant enzymes, including Superoxide Dismutase (SOD) and Catalase (CAT). SOD catalyzes the conversion of superoxide radicals into the less reactive hydrogen peroxide, which is then decomposed into water and oxygen by CAT. Malondialdehyde (MDA) is a well-known end-product of the peroxidation of polyunsaturated fatty acids in cell membranes and serves as a key marker for oxidative damage.

In studies involving the freshwater algae Chlorella pyrenoidosa, exposure to this compound has been shown to trigger a distinct oxidative stress response. Research indicates that the activities of the antioxidant enzymes SOD and CAT were enhanced in cells exposed to the compound. This enzymatic upregulation is a defense mechanism to effectively alleviate the oxidative damage that could be caused by ROS. Concurrently, the levels of MDA and ROS were managed, indicating that while the compound induced an initial stress, the cell's antioxidant defenses were able to respond and control the level of cellular damage. The increase in MDA content was described as indicative of relatively weak ROS-induced cell membrane damage, suggesting the metabolic balance of ROS was disrupted but not to a degree that caused significant, unmanaged harm.

Interactive Table: Effect of this compound on Oxidative Stress Markers in Chlorella pyrenoidosa

BiomarkerDescriptionObserved Effect of this compound ExposureReference
Superoxide Dismutase (SOD) An antioxidant enzyme that neutralizes superoxide radicals.Enhanced Activity
Catalase (CAT) An antioxidant enzyme that breaks down hydrogen peroxide.Enhanced Activity
Malondialdehyde (MDA) A marker for lipid peroxidation and oxidative damage.Levels were managed, with some increase indicating minor cell membrane damage.
Reactive Oxygen Species (ROS) Highly reactive chemical molecules that can cause cellular damage.Levels were managed by the enhanced antioxidant enzyme activity.

Metabolic Pathway Activation (e.g., Glycerol (B35011) Phospholipid Metabolism)

Beyond the immediate oxidative stress response, this compound exposure can modulate broader metabolic pathways. Metabolomic analyses provide a snapshot of the chemical processes occurring within a cell, revealing how it adapts to external stimuli. One of the key pathways identified as being activated by this compound is glycerol phospholipid metabolism.

Glycerol phospholipids (B1166683) are fundamental components of all cell membranes and play crucial roles in maintaining membrane structure, integrity, and fluidity. The synthesis of these lipids, known as the glycerolipid or glycerophospholipid metabolism pathway, begins with precursors like glycerol-3-phosphate and involves multiple enzymatic steps to build molecules such as phosphatidic acid, which is a precursor to many other phospholipids.

In research on Chlorella pyrenoidosa, exposure to this compound led to the upregulation of the glycerol phospholipid metabolism pathway. This activation is interpreted as a mechanism to stabilize cell membrane structures and enhance the cell's repair capacity in response to the chemical stressor. The upregulation of metabolites within this pathway contributes to the cell's tolerance and resilience against the effects of this compound. This metabolic adjustment, alongside the activation of other pathways like autophagy and phenylpropanoid biosynthesis, forms a comprehensive cellular strategy to cope with the presence of the compound.

Environmental Science and Toxicology Research on 3 Fluorophenol

Biodegradation and Biotransformation in Environmental Systems

The breakdown of 3-Fluorophenol in the environment is a critical area of study, with research focusing on both microbial and algal-mediated processes. These processes are key to understanding the compound's persistence and potential for remediation.

Microbial Degradation Pathways

The bacterium Burkholderia fungorum has demonstrated a notable ability to degrade this compound. This bacterium can utilize 3-FP as a sole source of carbon and energy, albeit after a lag phase. The degradation pathway involves the initial conversion of this compound to 3-fluorocatechol (B141901). This intermediate is then subject to ortho-cleavage of the catechol ring, a critical step in the mineralization process. Burkholderia fungorum is capable of completely mineralizing 3-fluorocatechol, which is a significant finding as it contradicts previous assumptions about the persistence of related fluorinated intermediates like 2-fluoromuconate.

Algal Bioremediation Efficiency and Adsorption Mechanisms

Algae, particularly microalgae, have been investigated for their potential in the bioremediation of this compound. The marine microalga Amphidinium crassum has been shown to biotransform this compound into its corresponding β-D-glucoside. This process of glycosylation is a detoxification mechanism employed by the alga. When immobilized in a sodium alginate gel, the efficiency of this conversion by A. crassum is enhanced.

The freshwater microalga Chlorella pyrenoidosa also shows promise for the bioremediation of this compound. Studies have revealed that C. pyrenoidosa can tolerate 3-FP concentrations up to 100 mg/L and can remove over 50% of the compound from a solution after 240 hours. The primary mechanism for this removal appears to be adsorption onto the algal cell surface, which is rich in functional groups like hydroxyl and amino groups that can bind to the aromatic ring and fluorine atom of this compound. While adsorption is the initial and dominant process, biodegradation also contributes to the removal of 3-FP in the later stages of exposure.

Table 1: Algal Bioremediation of this compound

Algal Species Biotransformation Product Removal Efficiency Primary Mechanism(s)
Amphidinium crassum 3-fluorophenyl β-D-glucoside Yield of 60 µg/g cells (immobilized) Glycosylation

Environmental Fate Studies

Understanding the behavior of this compound in various environmental compartments is essential for predicting its transport, persistence, and potential for exposure.

Adsorption Behavior in Soil and Sediment Systems

The adsorption of this compound to soil and sediment is a key process influencing its mobility and bioavailability. The presence of organic matter and the physicochemical properties of the soil play a significant role. While specific studies on 3-FP adsorption in soil are limited, the behavior of similar phenolic compounds suggests that adsorption is a critical factor in their environmental distribution. The adsorption of organic pollutants onto surfaces like algal biomass is driven by interactions such as hydrogen bonding and dipole-dipole forces between the functional groups on the adsorbent and the pollutant molecule. For instance, the hydroxyl groups on algal cell walls can interact with phenolic compounds.

Hydrolysis and Persistence under Environmental Conditions

Fluorinated organic compounds are known for their stability and persistence in the environment, largely due to the strength of the carbon-fluorine bond. this compound is considered to have high persistence in water and soil. While photolysis can lead to the degradation of fluorophenols, the process can also result in the formation of other persistent fluorinated byproducts. The rate of photolysis is influenced by factors such as pH. The accumulation of these compounds in the environment is a concern due to their potential for long-term ecological impacts.

Ecotoxicological Impact Assessments

The release of this compound into the environment poses risks to various organisms. Ecotoxicological studies are crucial for evaluating these risks and establishing safe environmental concentrations.

Fluorinated organic compounds, in general, are recognized for their potential toxicity, persistence, and bioaccumulation. The ecotoxicological impact of this compound and other fluorinated substances is an area of active research. For example, studies on Chlorella pyrenoidosa have shown that while the alga can tolerate certain concentrations of 3-FP, exposure can induce a hormesis effect, with low doses promoting growth and higher doses causing initial inhibition. This response is accompanied by biochemical changes within the algal cells, including alterations in the activity of antioxidant enzymes and levels of oxidative stress markers.

The impact of fluorinated compounds extends to the broader ecosystem. The degradation of these compounds can lead to the formation of terminal degradation products, such as perfluoroalkyl acids (PFAAs), which are highly persistent and can accumulate in the environment, particularly in aquatic systems. The ecotoxicity of these degradation products can be significant, highlighting the importance of a comprehensive life cycle assessment for fluorinated chemicals.

Table 2: Mentioned Chemical Compounds

Compound Name
This compound
3-Fluorocatechol
2-Fluoromuconate
3-fluorophenyl β-D-glucoside

Acute and Chronic Toxicity to Aquatic Organisms (e.g., Algae, Daphnia, Fish)

Research into the ecotoxicology of this compound has revealed varying degrees of toxicity towards different aquatic organisms. While comprehensive data across all species are not available, studies on specific organisms like algae provide detailed insights.

Toxicity to Algae: A significant study on the green algae Chlorella pyrenoidosa demonstrated its ability to tolerate this compound at concentrations up to 100 mg/L. The research noted a hormesis effect, where low concentrations (10 mg/L) stimulated algal growth, while higher concentrations (50 and 100 mg/L) initially inhibited growth before a promotional effect was observed over a 240-hour exposure period. After 96 hours of exposure to 100 mg/L of this compound, the growth inhibition rate was -8.85%, indicating a slight promotion of growth.

Biochemical analysis of C. pyrenoidosa exposed to 100 mg/L of this compound for 96 hours showed that while the total soluble protein (TSP) content was largely unaffected, the levels of reactive oxygen species (ROS), superoxide (B77818) dismutase (SOD), catalase (CAT), and malondialdehyde (MDA) were significantly higher than in the control group. This suggests that while the algae can tolerate the compound, it induces oxidative stress, which is managed by an enhanced antioxidant enzyme response.

The study also investigated the removal of this compound by C. pyrenoidosa, finding that after 240 hours, the removal efficiency was over 50% for initial concentrations of 10, 50, and 100 mg/L. Adsorption onto the cell surface is believed to be the primary removal mechanism in the early stages, with biodegradation contributing significantly in later stages.

Table 1: Effect of this compound on the Growth of Chlorella pyrenoidosa

ConcentrationEffectObservation DetailsSource
10 mg/LGrowth PromotionConsistently promoted the growth of algal cells throughout the exposure cycle.
50 mg/LHormesis EffectInitially inhibited growth, followed by a promotion effect.
100 mg/LHormesis EffectInitially inhibited growth, followed by a promotion effect. After 96 hours, the growth inhibition rate was -8.85 ± 2.74%.

Toxicity to Other Aquatic Organisms: Specific toxicity data for this compound on daphnia and fish are limited. However, safety data sheets classify the compound as harmful to aquatic life with long-lasting effects (H412). For other aquatic invertebrates, an EC50 of 107 mg/L for a 48-hour exposure has been reported for Tetrahymena pyriformis, although this value is given in analogy to 4-Fluorophenol (B42351). Similarly, a microtox test on the bacterium Photobacterium phosphoreum showed an EC50 of 19.5 mg/L after 30 minutes, also in analogy to 4-Fluorophenol.

Effects on Terrestrial Organisms

Information on the direct effects of this compound on terrestrial plants and animals is scarce. However, research on its biodegradability by terrestrial microorganisms provides some insight into its environmental fate.

A study on the aerobic biodegradability of monofluorophenols using activated sludge found that this compound is biodegradable. The study measured the bio-oxidation ratio and oxygen consuming rate constant to compare the biodegradability of three isomers. The results showed that the biodegradability of 4-Fluorophenol was the highest, followed by this compound, and then 2-Fluorophenol (B130384). This biodegradability is a critical factor in assessing the compound's environmental risk and persistence in soil and water treatment systems.

Table 2: Aerobic Biodegradability of Monofluorophenol Isomers by Activated Sludge

CompoundBio-oxidation RatioOxygen Consuming Rate Constant (L/gSS·h)Source
2-Fluorophenol25.30%0.0093
This compound35.28%0.0133
4-Fluorophenol36.60%0.0145

While specific data for this compound is lacking, a safety data sheet for the related compound 4-Fluorophenol indicates it is toxic to terrestrial vertebrates, suggesting a potential for similar effects within this chemical class.

Development of Novel Ecotoxicological Study Designs

Recent research has focused on developing advanced methodologies to better understand the ecotoxicological impact of this compound and its transformation products.

One novel study design involves the use of metabolomics to investigate the cellular responses of organisms to xenobiotic exposure. In the case of Chlorella pyrenoidosa exposed to this compound, this approach analyzed changes in metabolic profiles to identify pathways affected by the compound, such as glycerophospholipid metabolism. This provides a deeper understanding of the mechanisms of toxicity and tolerance beyond standard indicators like growth or mortality.

Another innovative approach combines multiple analytical techniques to monitor the fate of the fluorine atom during degradation processes. A study on the photolysis of fluorinated compounds, including this compound, utilized a combination of ¹⁹F-NMR (Fluorine-19 nuclear magnetic resonance), high-pressure liquid chromatography (HPLC), and high-resolution mass spectrometry. This multi-faceted design allows for the detection and quantification of the parent compound and its various fluorinated byproducts, enabling the development of complete fluorine mass balances and a more accurate assessment of the environmental fate of such compounds.

Environmental Risk Assessment Frameworks and Methodologies

The environmental risk assessment of this compound incorporates both experimental data and predictive modeling to evaluate its potential impact. Methodologies focus on determining its persistence, bioaccumulation, and toxicity (PBT) characteristics.

The biodegradability of a chemical is a key criterion in ecotoxicological risk assessment. Studies determining the bio-oxidation ratio of this compound provide crucial data for persistence assessment in environmental models. Furthermore, frameworks for risk assessment are increasingly moving towards integrating data from novel sources, such as the high-throughput screening and predictive modeling efforts championed by initiatives like the Toxicology in the 21st Century (Tox21) consortium.

Predictive Modeling in Environmental Toxicology

In silico techniques, particularly Quantitative Structure-Toxicity Relationship (QSTR) models, are valuable tools for predicting the toxicity of chemicals like this compound, especially when experimental data is limited. These models establish a mathematical relationship between the chemical structure of a compound and its toxicological effects.

Several studies have included this compound in datasets used to develop and validate QSTR models for predicting the toxicity of phenols to various organisms.

One study used a dataset of 250 phenolic compounds, including this compound, to create QSAR models predicting toxicity to the protozoan Tetrahymena pyriformis. This work utilized molecular descriptors such as logP and Molconn-Z with methods like multiple linear regression (MLR).

Another QSTR study on a set of 221 phenols, which included this compound, employed a radial basis function (RBF) neural network to predict toxicity to T. pyriformis.

Machine learning methods, such as classification and regression trees (CART) and least squares support vector regressions (LS-SVR), have also been applied to model the toxicity of phenols to the bacterium Photobacterium phosphoreum.

These predictive models serve as rapid and cost-effective alternatives for prioritizing chemicals for further testing and for conducting environmental hazard assessments.

Monitoring and Detection of Fluorinated Byproducts

Given the persistence and potential toxicity of some organofluorine compounds, monitoring for the byproducts of this compound degradation is a critical aspect of its environmental science. The strong carbon-fluorine bond can make fluorinated aromatics resistant to complete degradation, leading to the formation of various fluorinated intermediates.

An advanced methodology for this purpose involves using ¹⁹F-NMR spectroscopy. This technique is highly effective for detecting and quantifying fluorinated molecules in complex environmental samples. When combined with chromatography and mass spectrometry, it allows for the identification of unknown byproducts and the creation of a fluorine mass balance to track the fate of the original compound.

Studies using this combined approach on Ar-F compounds like this compound found that under photolytic conditions, the major degradation product is inorganic fluoride (B91410) (F⁻), indicating the breaking of the carbon-fluorine bond. Other potential degradation intermediates, such as 3-Fluorocatechol, have also been identified in studies on the metabolism of this compound by microorganisms.

Advanced Applications in Chemical Sciences and Materials

Pharmaceutical Synthesis as a Key Intermediatechemimpex.comsmolecule.comgoogle.com

3-Fluorophenol is extensively utilized as a key intermediate in the synthesis of pharmaceuticals. The presence of the fluorine atom can significantly influence a molecule's metabolic stability, binding affinity, and bioavailability, making it a desirable feature in drug design.

Development of Targeted Therapeutic Scaffoldschemimpex.com

The compound serves as a foundational scaffold for the development of targeted therapies. Its structure allows for the strategic introduction of various functional groups, enabling the synthesis of molecules with high specificity for biological targets such as enzymes and receptors. For instance, this compound derivatives have been investigated for their potential in creating kinase inhibitors and receptor antagonists, where the fluorophenol group can enhance binding affinity through hydrogen bonding and hydrophobic interactions. Research into novel 3-fluoro-analogues of known active scaffolds has shown that the placement of the fluorine atom at the 3-position can lead to significantly improved inhibitory activity against enzymes like aldose reductase (ALR2), which is implicated in diabetic complications.

Pathways for Specific Active Pharmaceutical Ingredient (API) Synthesisgoogle.com

This compound is a critical starting material in the multi-step synthesis of several Active Pharmaceutical Ingredients (APIs). A notable example is its use in the synthesis of Regorafenib, a multi-kinase inhibitor used in cancer therapy. A practical synthetic route to Regorafenib involves a 10-step process starting from materials including this compound. The synthesis of other therapeutic agents, such as those for neurological disorders, also utilizes this compound as an intermediate. The compound's reactivity allows for its incorporation into complex molecular architectures, leading to the creation of drugs with specific pharmacological activities.

Agrochemical Development and Formulationchemimpex.comsmolecule.com

In the field of agrochemicals, this compound is an important intermediate for the production of herbicides and fungicides. The inclusion of fluorine in these products can enhance their biological activity and stability.

Herbicide and Fungicide Component Synthesischemimpex.comsmolecule.com

This compound is a key component in the synthesis of various pesticides. It is used to produce herbicides like fluazifop-p-butyl, which is effective in controlling grass weeds. The synthesis of new classes of herbicides targeting broadleaf weeds has also been explored using this compound. For example, a synthetic route involving the condensation of this compound with an aldehyde to form a chalcone (B49325) intermediate has been investigated for creating new herbicides. Field trials have shown that herbicides formulated with this compound exhibit high efficacy against a wide range of weeds. Furthermore, it is used in the synthesis of fungicides, contributing to the development of compounds that can protect crops from fungal diseases. For instance, 2-(3-Fluorophenylcarbamoyl)phenyl acetate, synthesized from a 3-fluoroaniline (B1664137) derivative, has demonstrated good antifungal activity.

Environmental Impact Mitigation in Agrochemical Usenih.gov

While fluorophenols are used in agrochemicals, their release into the environment is a concern. Research is being conducted on methods to mitigate their environmental impact. One approach involves the bioremediation of fluorophenols through glycosylation by microorganisms. Studies have shown that the marine microalga Amphidinium crassum can convert this compound into its less toxic β-D-glucoside. Immobilizing the microalga in a sodium alginate gel has been found to improve the efficiency of this conversion. Another study investigated the use of Chlorella pyrenoidosa for the biological treatment of this compound pollution, demonstrating over 50% removal from water. Such research is crucial for developing more environmentally benign agricultural practices.

Material Science Applicationschemimpex.comgoogle.com

The applications of this compound extend into material science, where it is used in the creation of advanced materials such as polymers and liquid crystals.

The introduction of fluorine-containing groups can enhance the thermal stability and chemical resistance of polymers. this compound has been explored as a monomer in the synthesis of novel fluorinated polyurethanes. To overcome challenges related to the reactivity of the phenol (B47542) group during polymerization, a two-step process involving the protection of the phenol group as a silyl (B83357) ether has been developed. This allows for better control over the polymerization process and the final properties of the polymer. Furthermore, fluorophenol-derived organocatalysts have been designed for the ring-opening polymerization of lactide, demonstrating high catalytic activity. Polysiloxanes containing fluorophenol groups have also been synthesized for use as sensor layers in gas sensors due to their high hydrogen bond acidity.

In the realm of liquid crystals, this compound is used as an intermediate in their synthesis. The polarity and structural characteristics of fluorinated compounds make them suitable for creating liquid crystal materials with specific mesomorphic properties.

Polymer and Resin Synthesis with Enhanced Properties

This compound serves as a critical monomer and building block in the synthesis of advanced polymers and resins, imparting enhanced characteristics to the final materials. The incorporation of fluorine can improve properties such as thermal stability, chemical resistance, and low surface energy.

Researchers have explored this compound as a monomer for creating novel fluorinated polymers. One area of investigation involves its use in synthesizing fluorinated polyurethanes. The process can be challenging due to the reactivity of the phenol group, which may lead to side reactions. An innovative two-step polymerization process has been developed to overcome this, where the this compound is first converted to a protected silyl ether derivative. This protected monomer is then polymerized with a suitable diisocyanate under mild conditions, followed by the removal of the silyl group to yield the desired fluorinated polyurethane, allowing for precise control over the polymer's molecular weight and architecture.

In another application, fluorophenol-containing polysiloxanes have been synthesized for use in gas sensors. A new polysiloxane, poly{dimethylsiloxane-co-[4-(2,3-difluoro-4-hydroxyphenoxy)butyl]methylsiloxane} (PMFOS), was designed to have high hydrogen bond acidity for sensor layer applications. The synthesis involves creating a functional substituent, 4-(but-3-en-1-yloxy)-2,3-difluorophenol, and then grafting it onto a polysiloxane chain via hydrosilylation. Thermal analysis of the resulting polymer is crucial to determine its properties, such as glass transition and decomposition temperatures, ensuring it meets the requirements for use in acoustoelectric transducer-based gas sensors.

Furthermore, fluorophenol-derived dual organocatalysts have been designed for the ring-opening polymerization of L-lactide. These catalytic systems demonstrate high activity, and mechanistic studies reveal a synergistic process where the catalyst activates both the initiator and the monomer through hydrogen bonding.

Surface Functionalization of Materials (e.g., Bacterial Cellulose)

This compound is utilized for the surface functionalization of materials to alter and enhance their surface properties, a prime example being the modification of bacterial cellulose (B213188) (BC). Native bacterial cellulose is a hydrophilic material composed of a nano-fibrillar network. By functionalizing BC with poly(fluorophenol), its surface can be rendered hydrophobic and more durable.

The functionalization process can be achieved in-situ using a laccase enzyme. The laccase is first entrapped within the BC's fibrous three-dimensional structure and then used to catalyze the polymerization of a fluorophenol monomer directly onto the BC nanofiber network. This enzymatic polymerization results in the deposition and entrapment of poly(fluorophenol) onto the BC surface.

This surface modification leads to significant changes in the material's properties. The hydrophobicity of the BC nonwoven is dramatically increased, as demonstrated by a substantial increase in the water contact angle (WCA) and oil contact angle (OCA). Concurrently, the surface energy of the material decreases. Research has shown that treating BC with a 20 mM solution of fluorophenol can increase the WCA from approximately 54.5° to 120°. X-ray photoelectron spectroscopy (XPS) analysis confirms the successful functionalization by showing a significant increase in the fluorine content on the BC surface.

Beyond hydrophobicity, the durability of the bacterial cellulose is also enhanced. The functionalized BC nonwoven exhibits significantly higher tensile strength (a tenfold increase has been reported) and improved dimensional stability after washing compared to the unmodified material.

Table 1: Effect of Poly(fluorophenol) Functionalization on Bacterial Cellulose Properties
PropertyUnmodified Bacterial CellulosePoly(fluorophenol) Functionalized BC (20 mM)
Water Contact Angle (WCA)54.5 ± 1.2°120 ± 1.5°
Oil Contact Angle (OCA)46.5 ± 2.5°87 ± 2°
Surface Energy (from WCA)Not specified11.58 ± 1.4 mN/m
Surface Energy (from OCA)Not specified8.7 ± 1.5 mN/m
Fluorine Content (XPS)5.27%17.57%
Tensile Strength ImprovementBaseline~10 times higher

Reagent and Building Block in Exploratory Organic Synthesis

This compound is a versatile building block and reagent in organic synthesis, valued for its ability to participate in a wide range of chemical transformations. The fluorine atom and hydroxyl group on the aromatic ring influence its reactivity, making it a key intermediate in the synthesis of pharmaceuticals, agrochemicals, liquid crystal materials, and other specialty chemicals.

Its role as a building block is evident in its use as a starting material for more complex molecules. For instance, it is a precursor in the synthesis of certain liquid crystal materials and herbicides. The synthesis of this compound itself, often from precursors like m-aminophenol or 3-fluoroaniline, is a well-documented process, highlighting its importance as a target molecule for industrial production. One documented synthetic route achieves a 96% yield by reacting m-fluoroiodobenzene with sodium hydroxide (B78521) in the presence of a copper catalyst in a DMSO/water solvent system.

Beyond being a structural precursor, this compound also functions as a unique reagent or reaction medium. In a notable application, it serves as a solvent that enables the highly selective oxidation of sulfides to sulfoxides. When using 30% aqueous hydrogen peroxide as the oxidant in a this compound medium, sulfides are converted to their corresponding sulfoxides in excellent yields (e.g., 98% for ethylphenyl sulfide) at room temperature. This method is remarkably selective, as it avoids the common problem of over-oxidation to sulfones, which often occurs with other oxidizing agents. This novel methodology provides a convenient and efficient pathway for a crucial transformation in organic and pharmaceutical synthesis.

Role in Analytical Chemistry Methodologies

In the field of analytical chemistry, this compound is employed as a reagent and a reference compound in various analytical techniques, aiding in the detection and quantification of compounds in complex mixtures.

Its most specific application is found in the development and validation of advanced Nuclear Magnetic Resonance (NMR) spectroscopy methods. In one study, this compound was part of a complex five-component mixture used to test the efficacy of a 1H{19F} MODO-FESTA (Relaxation-Encoded Selective TOCSY) NMR experiment. This technique is designed to separate the NMR signals of different fluorine-containing compounds in a mixture, which is often challenging due to signal overlap. The inclusion of this compound, along with 2-fluorophenol (B130384) and 4-fluorophenol (B42351), created a scenario with highly congested aromatic proton signals. The successful separation of the subspectra for each component, including this compound, demonstrated the power of the new NMR sequence for analyzing complex fluorinated mixtures.

Furthermore, this compound is listed as an analyte in several standard environmental testing methods developed by the U.S. Environmental Protection Agency (EPA) for the gas chromatography (GC) analysis of semivolatile organic compounds.

Table 2: U.S. EPA Methods Including this compound for GC Analysis
EPA Method NumberDescription
Method 625Analysis of Semivolatiles on SLB-5ms
Method 8270GC Analysis of Semivolatiles on various columns (e.g., Equity-5, SLB-5ms)
Method OLM04.2 SVOAGC Analysis of Semivolatiles on SLB-5ms

Future Research Directions and Unexplored Avenues

Development of Novel Sustainable Synthetic Pathways

Traditional synthesis routes for 3-fluorophenol often rely on harsh reagents and conditions, such as the diazotization of m-fluoroaniline or methods involving anhydrous hydrofluoric acid. While effective, these processes present environmental and safety challenges. Future research is increasingly focused on developing "green" and sustainable synthetic methodologies.

Key areas of exploration include:

Biocatalysis: The use of enzymes or whole-cell systems offers a promising alternative for producing this compound and its derivatives. Research into enzymes like tyrosine phenol (B47542) lyases (TPLs) and cytochrome P450 monooxygenases is paving the way for highly selective and environmentally benign syntheses. For instance, a biocatalytic system using TPL and tyrosine ammonia (B1221849) lyase (TAL) has been shown to efficiently catalyze the C-C bond formation between phenol derivatives and pyruvate (B1213749). This approach, which was successfully applied to this compound, generates water as the only byproduct, highlighting its green credentials.

Flow Chemistry: Continuous flow reactors can offer improved safety, efficiency, and scalability compared to batch processes. Developing flow-based syntheses for this compound could minimize the handling of hazardous intermediates and allow for precise control over reaction parameters, leading to higher yields and purity.

Novel Catalytic Systems: The design of new catalysts, such as the use of hexadecachlor-kupfer-phthalocyanin for the hydroxylation of m-fluoroiodobenzene, can lead to highly efficient and selective transformations under milder conditions. One such method reported a 96% yield for this compound.

A comparison of traditional and emerging synthetic strategies is presented below.

FeatureTraditional Synthesis (e.g., Diazotization)Sustainable/Novel Pathways (e.g., Biocatalysis)
Starting Materials m-fluoroaniline, m-aminophenol Phenol derivatives, pyruvate
Reagents Anhydrous hydrofluoric acid, NaNO2, H2SO4 Enzymes (e.g., TPL, TAL), whole-cell catalysts
Reaction Conditions Often harsh, low temperatures (-5°C) followed by heating Mild (e.g., 30°C), aqueous buffer systems
Byproducts Acidic wastewater, inorganic salts Water
Environmental Impact Higher environmental pressure, challenges in waste treatment Minimal environmental impact, "green" process

Advanced Mechanistic Elucidation of Biological and Environmental Transformations

Understanding how this compound is transformed by living organisms and in the environment is crucial for assessing its ecological impact and developing bioremediation strategies. While it is known that acclimated activated sludge can degrade this compound, the precise molecular mechanisms are a key area for future research.

Studies have shown that the aerobic biodegradation of this compound often initiates with hydroxylation to form a fluorocatechol intermediate. This is followed by ortho-cleavage of the aromatic ring by catechol 1,2-dioxygenase, eventually leading to defluorination. However, many details remain to be uncovered.

Future research should focus on:

Enzyme Characterization: Isolating and characterizing the specific enzymes (e.g., phenol hydroxylases, dioxygenases) responsible for each step of the degradation pathway in various microorganisms, including bacteria and microalgae.

Metabolite Identification: Using advanced analytical techniques like high-resolution mass spectrometry and NMR to identify all transient intermediates and final breakdown products. The actinomycete Pseudonocardia benzenivorans has been shown to transform this compound into both 3-fluorocatechol (B141901) and 4-fluorocatechol (B1207897).

Glycosylation Pathways: Investigating biotransformation via glycosylation, as seen in the marine microalga Amphidinium crassum, which converts this compound into 3-fluorophenyl β-D-glucoside. This represents a detoxification mechanism that could be harnessed for bioremediation.

Organism/SystemTransformation PathwayKey Intermediates/Products
Acclimated Activated SludgeAerobic BiodegradationFluorocatechol
Pseudonocardia benzenivoransAerobic Metabolism3-Fluorocatechol, 4-Fluorocatechol
Amphidinium crassumGlucosylation3-Fluorophenyl β-D-glucoside
Chlorella pyrenoidosaAdsorption and BiodegradationNot specified

Integration of Multi-Omics Approaches in Ecotoxicology and Bioremediation

To gain a holistic understanding of the biological effects of this compound, future research must integrate various "omics" technologies. This systems-biology approach can reveal the complex interplay of genes, proteins, and metabolites within an organism or microbial community upon exposure.

Transcriptomics: Analyzing the complete set of RNA transcripts to identify which genes are up- or down-regulated in response to this compound exposure. This can pinpoint stress-response genes and those encoding degradative enzymes.

Proteomics: Studying the entire protein complement to see how protein expression changes. This can confirm the translation of key genes identified through transcriptomics and uncover post-translational modifications that regulate enzyme activity.

Metabolomics: Profiling the full range of small-molecule metabolites. In the microalga Chlorella pyrenoidosa, exposure to this compound activated pathways like glycerophospholipid metabolism and phenylpropanoid biosynthesis, suggesting mechanisms for stabilizing cell membranes and managing stress.

Interactomics: Mapping the complex network of molecular interactions to understand how the cellular machinery as a whole responds to the chemical stressor.

Integrating these datasets will be instrumental in building comprehensive models of toxicity and degradation, moving beyond single-pathway analysis to a systems-level understanding.

Predictive Modeling for Environmental Fate and Ecotoxicity

Computational toxicology and predictive modeling are becoming indispensable tools for assessing the environmental risks of chemicals like this compound. Quantitative Structure-Activity Relationship (QSAR) models are statistical methods that correlate the chemical structure of a compound with its biological activity or toxicity.

Future research in this area should aim to:

Develop Robust QSAR Models: Create and validate more accurate QSAR models for predicting the toxicity of this compound and related fluorinated phenols to a wider range of aquatic and terrestrial organisms. Existing models have been developed to predict toxicity in organisms like Tetrahymena pyriformis and tadpoles (Rana japonica).

Incorporate Advanced Descriptors: Move beyond simple physicochemical descriptors (like logP) to include quantum chemical parameters and 3D structural information to improve predictive power.

Model Environmental Fate: Develop models that predict the partitioning, transport, and persistence of this compound in different environmental compartments (air, water, soil, sediment).

Integrate with Omics Data: Use data from omics studies to inform and validate the mechanisms of action implied by QSAR models, bridging the gap between computational prediction and biological reality.

Exploration of New Application Domains in Advanced Materials and Catalysis

The unique properties imparted by the fluorine atom make this compound an attractive building block for novel materials and catalysts. While it is already used in the synthesis of polymers and resins, its potential is far from fully realized.

Unexplored avenues include:

Fluorinated Polymers: Designing and synthesizing novel fluorinated polymers with this compound as a key monomer. These materials could exhibit enhanced thermal stability, chemical resistance, and specific optical or electronic properties for applications in electronics, coatings, and membranes. For example, research has explored its use in creating fluorinated polyurethanes.

Hydrogen-Bond Acidic Catalysts: Investigating the use of this compound derivatives in organocatalysis. Fluorinated phenols can act as potent hydrogen-bond donors, and this property has been harnessed in catalysts for reactions like the ring-opening polymerization of lactide.

Functional Materials: Exploring its use in the synthesis of functional materials such as fluorescent dyes for biological imaging or specialized adsorbents for environmental remediation.

High-Throughput Screening and Computational Design for Drug Discovery

This compound is a valuable intermediate in the synthesis of pharmaceuticals. The fluorine atom can enhance metabolic stability, binding affinity, and bioavailability of drug molecules. Future research will leverage modern drug discovery platforms to accelerate the identification of new therapeutic agents derived from this scaffold.

Key research directions include:

High-Throughput Screening (HTS): Developing and employing HTS assays to rapidly screen libraries of this compound derivatives for specific biological activities. Fluorescence-based assays, for example, can be adapted to a 96-well plate format to test thousands of compounds efficiently.

Fragment-Based Drug Design (FBDD): Using this compound as a molecular fragment to build more complex drug candidates. The fluorine atom can serve as a sensitive probe for exploring protein-ligand interactions via techniques like 19F-NMR.

Computational Docking and Molecular Dynamics: Employing computational methods to predict how this compound derivatives will bind to specific protein targets, such as enzymes or receptors. This in silico approach can prioritize the synthesis of compounds with the highest predicted affinity and efficacy, saving time and resources.

Synthesis of Novel Bioactive Molecules: Using this compound as a starting point for synthesizing new classes of compounds for evaluation as anti-tumor agents, antimicrobials, or other therapeutics.

Q & A

Q. What design principles guide the use of this compound as a probe in studying supramolecular assembly mechanisms?

  • Methodological Answer : Fluorophenol’s small size and fluorine’s electronegativity make it a weak, reversible probe for aggregation. Competitive binding assays with larger probes (e.g., 6-fluoro-2-naphthoic acid) reveal binding site accessibility. Probe concentration must stay below solubility limits to avoid self-association artifacts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Fluorophenol
Reactant of Route 2
3-Fluorophenol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.